molecular formula C23H17ClN2O4 B2662659 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole CAS No. 380352-33-0

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole

Cat. No.: B2662659
CAS No.: 380352-33-0
M. Wt: 420.85
InChI Key: YJJJEFFYMCVNAN-UHFFFAOYSA-N
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Description

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a complex structure with a benzodioxole moiety, a nitroethyl group, and a chlorophenyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Nitroethyl Intermediate: The synthesis begins with the nitration of an appropriate precursor to introduce the nitro group. This step often involves the use of nitric acid and sulfuric acid as reagents.

    Coupling with Benzodioxole: The nitroethyl intermediate is then coupled with a benzodioxole derivative through a nucleophilic substitution reaction. This step may require the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

    Indole Formation: The final step involves the formation of the indole core through a cyclization reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Substitution: Potassium carbonate in dimethylformamide, sodium hydride in tetrahydrofuran.

Major Products Formed

    Reduction: Formation of 3-[1-(1,3-benzodioxol-5-yl)-2-aminoethyl]-2-(4-chlorophenyl)-1H-indole.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of cancer cells by targeting specific pathways.

    Industry: Utilized in the development of new materials and compounds with desired properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptor Activity: Interacting with receptors on the cell surface or within the cell to alter signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells by disrupting critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(1,3-benzodioxol-5-yl)-2-aminoethyl]-2-(4-chlorophenyl)-1H-indole: A reduced form of the compound with an amino group instead of a nitro group.

    3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-fluorophenyl)-1H-indole: A similar compound with a fluorine atom replacing the chlorine atom.

Uniqueness

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, benzodioxole moiety, and chlorophenyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c24-16-8-5-14(6-9-16)23-22(17-3-1-2-4-19(17)25-23)18(12-26(27)28)15-7-10-20-21(11-15)30-13-29-20/h1-11,18,25H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJJEFFYMCVNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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